2-(3-Hydroxycyclohexyl)acetic acid
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Overview
Description
2-(3-Hydroxycyclohexyl)acetic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclohexane ring substituted with a hydroxyl group at the third position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxycyclohexyl)acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by carboxylation. One common method includes the oxidation of cyclohexanol to cyclohexanone, followed by a Grignard reaction with ethyl magnesium bromide to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using air or oxygen in the presence of metal catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylacetic acid.
Substitution: Various substituted cyclohexylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxycyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The acetic acid moiety can participate in acid-base reactions, influencing cellular pH and metabolic processes.
Comparison with Similar Compounds
Cyclohexylacetic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxycyclohexanone: Contains a ketone group instead of the acetic acid moiety, leading to distinct chemical properties.
Cyclohexanol: A simpler alcohol without the acetic acid functionality.
Uniqueness: 2-(3-Hydroxycyclohexyl)acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYKFNXJFNSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86576-85-4 |
Source
|
Record name | 2-(3-hydroxycyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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